1-Indanone-6-carboxylic acid
Overview
Description
“3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” is an organic compound with the formula C10H8O3 . It has a molecular weight of 176.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid” can be represented by the SMILES notation: O=C1CCC2=C1C=C(C(O)=O)C=C2 .
Physical and Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.53 cm/s . The compound is very soluble, with a solubility of 1.94 mg/ml or 0.011 mol/l .
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid and its derivatives are primarily involved in chemical synthesis processes. For instance, Li-jian Yang (2013) detailed the synthesis of two analogues from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, emphasizing the high yield (97%) achieved through optimized bromination and dehydrobromination processes (Yang Li-jian, 2013).
Applications in Corrosion Inhibition
- A study by Saady et al. (2018) explored the anti-corrosive properties of 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC) among others, demonstrating their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution. The study highlighted the relationship between molecular structure and inhibition efficiency, showcasing the potential of these compounds in industrial applications (Saady et al., 2018).
Role in Organic Synthesis
- The compound and its related derivatives are significant in the realm of organic synthesis. For example, Baumbach et al. (1991) synthesized several 2-diazo-1-oxo-1,2-dihydronaphthalene derivatives and explored their photolysis and thermolysis, leading to products like indene-3-carboxylic acids. This study underscores the versatility of these compounds in creating a range of chemical products (Baumbach et al., 1991).
Crystallography and Structural Analysis
- The crystal structure of various derivatives of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has been a subject of study. For instance, Thompson et al. (1998) investigated the crystal structure of 2,3-dihydro-3-oxo-1H-indeneacetic acid, revealing insights into carboxyl-to-ketone hydrogen-bonding and heterochiral chains (Thompson et al., 1998).
Biocatalytic Processes and Agricultural Applications
- Zhang et al. (2019) detailed the biocatalytic process involving Bacillus cereus WZZ006, which utilizes a racemic substrate related to 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid for the synthesis of indoxacarb intermediate. This demonstrates the compound's role in developing new insecticides for agricultural use (Zhang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
1-Indanone-6-carboxylic acid, also known as 3-Oxoindane-5-carboxylic acid or 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, is a potent compound with a broad range of biological activity Related 1-indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .
Mode of Action
It is known that 1-indanone derivatives can inhibit two separate isoforms of monoamine oxidases: mao-a and mao-b . These enzymes are involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, and their inhibition can lead to increased levels of these neurotransmitters in the brain.
Biochemical Pathways
Related 1-indanone derivatives have been found to exhibit antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . This suggests that these compounds may affect a variety of biochemical pathways related to these biological activities.
Result of Action
Related 1-indanone derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . This suggests that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Indanone-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression . These mechanisms require further elucidation.
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABIACQHKYEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491980 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60031-08-5 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Indanone-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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